molecular formula C22H21N3S B2770453 2-(2,5-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE CAS No. 1207050-27-8

2-(2,5-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2770453
CAS No.: 1207050-27-8
M. Wt: 359.49
InChI Key: VXPLZOCVVJMEFW-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is a complex organic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring a pyrazolopyrazine core with substituted phenyl and benzyl groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the 2,5-dimethylphenyl group: This step often involves electrophilic aromatic substitution reactions, where the pyrazolopyrazine core is reacted with 2,5-dimethylphenyl halides or related compounds in the presence of a Lewis acid catalyst.

    Attachment of the 4-methylbenzylthio group: This can be accomplished through nucleophilic substitution reactions, where the pyrazolopyrazine derivative is treated with 4-methylbenzylthiol or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioether group to a thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or benzyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrazolopyrazine derivatives.

Scientific Research Applications

2-(2,5-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways and biological responses. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE: Unique due to its specific substitution pattern and potential biological activities.

    Other pyrazolopyrazines: Compounds with different substitution patterns on the pyrazolopyrazine core, which may exhibit different chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. Compared to other similar compounds, it may offer distinct advantages in terms of selectivity, potency, and versatility in various scientific and industrial applications.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-15-5-8-18(9-6-15)14-26-22-21-13-20(24-25(21)11-10-23-22)19-12-16(2)4-7-17(19)3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPLZOCVVJMEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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